molecular formula C19H19N3O2 B4030433 2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-phenoxy-phenyl)-acetamide

2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-phenoxy-phenyl)-acetamide

Cat. No.: B4030433
M. Wt: 321.4 g/mol
InChI Key: CKFYKQNPNMQXQB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-phenoxy-phenyl)-acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with dimethyl groups and an acetamide moiety linked to a phenoxy-phenyl group. Its structural complexity allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-phenoxy-phenyl)-acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then alkylated using methyl iodide in the presence of a strong base like sodium hydride to introduce the dimethyl groups at the 3 and 5 positions.

    Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the dimethyl-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenoxy-Phenyl Group: Finally, the phenoxy-phenyl group is attached through a nucleophilic substitution reaction using 4-phenoxyphenylamine and the chloroacetamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-phenoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amines or reduced acetamide derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-phenoxy-phenyl)-acetamide has been explored for various scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-phenoxy-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-methoxy-phenyl)-acetamide: Similar structure with a methoxy group instead of a phenoxy group.

    2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-chloro-phenyl)-acetamide: Contains a chloro group instead of a phenoxy group.

    2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-nitro-phenyl)-acetamide: Features a nitro group instead of a phenoxy group.

Uniqueness

The uniqueness of 2-(3,5-Dimethyl-pyrazol-1-yl)-N-(4-phenoxy-phenyl)-acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxy group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-12-15(2)22(21-14)13-19(23)20-16-8-10-18(11-9-16)24-17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFYKQNPNMQXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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